Carboxynitrazo

Description

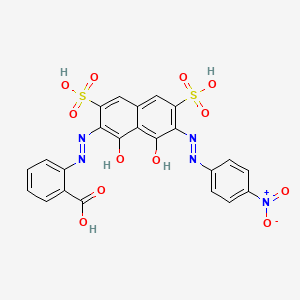

Structure

3D Structure

Properties

Molecular Formula |

C23H15N5O12S2 |

|---|---|

Molecular Weight |

617.5 g/mol |

IUPAC Name |

2-[[1,8-dihydroxy-7-[(4-nitrophenyl)diazenyl]-3,6-disulfonaphthalen-2-yl]diazenyl]benzoic acid |

InChI |

InChI=1S/C23H15N5O12S2/c29-21-18-11(9-16(41(35,36)37)19(21)26-24-12-5-7-13(8-6-12)28(33)34)10-17(42(38,39)40)20(22(18)30)27-25-15-4-2-1-3-14(15)23(31)32/h1-10,29-30H,(H,31,32)(H,35,36,37)(H,38,39,40) |

InChI Key |

OLXUEGUDNWDTIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)O |

Origin of Product |

United States |

Synthetic Pathways and Structural Modification Strategies for Carboxynitrazo

Methodologies for Carboxynitrazo Synthesis

The synthesis of Carboxynitrazo, a derivative of chromotropic acid, is a multi-step process that demands precise control over reaction conditions to ensure optimal yield and purity. The general approach involves the sequential diazotization of two different aromatic amines and their subsequent coupling to the chromotropic acid backbone.

Chemical Reaction Pathways and Optimization

The synthesis of Carboxynitrazo (CAS No. 23156-98-1) with the molecular formula C₂₃H₁₅N₅O₁₂S₂ and a molecular weight of 617.52 g/mol , involves a sophisticated chemical pathway. lookchemical.com The core of this process is the sequential azo coupling of diazotized aromatic amines to chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid). The two primary aromatic amine precursors for Carboxynitrazo are anthranilic acid (o-aminobenzoic acid) and p-nitroaniline.

The reaction sequence can be outlined as follows:

First Diazotization and Coupling: In the initial step, one of the aromatic amines, for instance, p-nitroaniline, is diazotized. This reaction is typically carried out in an acidic medium (e.g., using hydrochloric acid) with sodium nitrite (B80452) at a low temperature, generally between 0 and 5 °C, to form the corresponding diazonium salt. This unstable intermediate is then immediately coupled with chromotropic acid under alkaline conditions.

Second Diazotization and Coupling: Subsequently, the second aromatic amine, anthranilic acid, undergoes diazotization under similar cold, acidic conditions. This second diazonium salt is then coupled to the monoazo-chromotropic acid intermediate formed in the first stage. This final coupling step yields the Carboxynitrazo molecule.

Optimization of the reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that require careful control include:

Temperature: Low temperatures (0–5 °C) are essential during the diazotization steps to prevent the decomposition of the unstable diazonium salts.

pH: Diazotization is favored under acidic conditions (pH ~1-2), while the azo coupling reactions are typically performed in an alkaline medium to activate the chromotropic acid nucleus for electrophilic attack.

Stoichiometry: The molar ratios of the reactants must be carefully controlled to ensure the desired bisazo product is formed and to minimize the formation of monoazo byproducts and other impurities.

A summary of the general synthetic steps is provided in the table below.

| Step | Reagents | Key Conditions | Purpose |

| 1. Diazotization of p-nitroaniline | p-nitroaniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C, pH ~1-2 | Formation of p-nitrophenyldiazonium chloride. |

| 2. First Azo Coupling | p-nitrophenyldiazonium chloride, Chromotropic acid, Sodium Hydroxide | Alkaline pH | Formation of monoazo-chromotropic acid intermediate. |

| 3. Diazotization of Anthranilic Acid | Anthranilic acid, Sodium Nitrite, Hydrochloric Acid | 0-5 °C, pH ~1-2 | Formation of o-carboxyphenyldiazonium chloride. |

| 4. Second Azo Coupling | o-carboxyphenyldiazonium chloride, Monoazo-chromotropic acid intermediate, Sodium Hydroxide | Alkaline pH | Formation of Carboxynitrazo. |

Purity Assessment and Isolation Techniques in Synthesis

The crude product obtained from the synthesis of Carboxynitrazo is often a mixture containing unreacted starting materials, monoazo intermediates, and other side products. Therefore, rigorous purification is necessary to obtain a reagent of high purity, which is crucial for its reliable performance in analytical applications.

Common techniques for the purification and isolation of Carboxynitrazo include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude Carboxynitrazo can be dissolved in a suitable solvent or solvent mixture at an elevated temperature and then allowed to cool slowly. The pure compound crystallizes out, leaving the impurities in the solution.

Chromatography: Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption on a stationary phase. For a polar molecule like Carboxynitrazo, normal-phase or reversed-phase chromatography can be employed. Thin-layer chromatography (TLC) is also a valuable tool for assessing the purity of the synthesized product and for monitoring the progress of the purification process. ncsu.edu

Precipitation: The product can be precipitated from the reaction mixture by adjusting the pH or by adding a salt in which the product is insoluble. science.gov

The purity of the final product is typically assessed using techniques such as:

Spectrophotometry: The UV-Vis spectrum of the purified Carboxynitrazo should exhibit a characteristic absorption maximum (λmax) with a high molar absorptivity. The absence of shoulders or extraneous peaks can indicate a high degree of purity.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the theoretical values calculated from its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure and confirm the absence of impurities. globalresearchonline.net

Design and Synthesis of Carboxynitrazo Derivatives and Analogues

The modification of the Carboxynitrazo structure offers a promising avenue for developing new reagents with enhanced analytical properties. By strategically introducing different functional groups, it is possible to fine-tune the selectivity, sensitivity, and spectroscopic response of the molecule.

Rational Design Principles for Enhanced Selectivity and Sensitivity

The rational design of Carboxynitrazo derivatives is guided by an understanding of the structure-property relationships that govern its interaction with metal ions. The goal is to create analogues that exhibit a more pronounced and selective response to a specific target analyte. Key design principles include:

Modifying the Chelating Groups: The carboxyl and hydroxyl groups on the Carboxynitrazo molecule are the primary sites for metal ion chelation. Introducing additional or different chelating moieties can alter the coordination geometry and stability of the resulting metal complex, thereby enhancing selectivity for certain metal ions.

Altering the Electronic Properties: The sensitivity of a chromogenic reagent is related to the change in its molar absorptivity upon complexation. By introducing electron-donating or electron-withdrawing substituents on the phenyl rings, the electronic distribution within the molecule can be modulated, leading to a greater change in the absorption spectrum upon metal binding. google.com

Steric Hindrance: The introduction of bulky substituents near the chelating site can create steric hindrance that favors the binding of smaller metal ions over larger ones, thus improving selectivity.

Exploration of Substituent Effects on Reactivity and Spectroscopic Response

The table below illustrates the general effects of different types of substituents on the spectroscopic properties of azo dyes, which can be extrapolated to the design of Carboxynitrazo derivatives.

| Substituent Type | Example | Position | General Effect on λmax | Rationale |

| Electron-donating | -OH, -OCH₃, -NH₂ | ortho, para | Bathochromic shift (to longer wavelengths) | Increases electron density in the π-system, reducing the energy gap for π-π* transitions. |

| Electron-withdrawing | -NO₂, -CN, -SO₃H | ortho, para | Hypsochromic shift (to shorter wavelengths) or Bathochromic shift | Can decrease or increase the energy gap depending on the specific interactions within the molecule. For instance, a nitro group can act as a strong acceptor in a push-pull system, leading to a bathochromic shift. |

| Halogens | -Cl, -Br | ortho, para | Variable | Halogens exhibit both inductive electron-withdrawing and resonance electron-donating effects, leading to a complex influence on the absorption spectrum. google.com |

By systematically synthesizing and characterizing a library of Carboxynitrazo derivatives with varied substituents, it is possible to establish quantitative structure-activity relationships (QSAR). This knowledge can then be used to rationally design novel reagents with superior analytical performance for specific applications. For example, studies on other bisazo derivatives of chromotropic acid have shown that the introduction of specific substituents can lead to reagents with higher sensitivity and selectivity for certain metal ions. ncsu.edugoogle.com

Advanced Coordination Chemistry of Carboxynitrazo Metal Complexes

Mechanistic Investigations of Metal Ion Complexation by Carboxynitrazo

The complexation of metal ions by Carboxynitrazo is a multifaceted process governed by the ligand's structural characteristics and the properties of the metal ion. Understanding the mechanism of this interaction is crucial for optimizing its analytical applications and for the rational design of new, related chelating agents.

Carboxynitrazo, with the molecular formula C₂₃H₁₅N₅O₁₂S₂, is a polyfunctional ligand. Its structure features several potential donor atoms, including those in its carboxyl and azo functional groups. The presence of these groups allows for the selective complexation with metal ions. nouryon.com The primary binding sites are believed to involve the oxygen atoms of the carboxyl groups and the nitrogen atoms of the azo moieties (-N=N-), which are characteristic of many colorimetric reagents and contribute to the compound's chromophoric properties. nouryon.com

The coordination of metal ions to Carboxynitrazo likely proceeds through the formation of chelate rings, which enhance the stability of the resulting complexes. While definitive structural elucidation through techniques like X-ray crystallography for Carboxynitrazo-metal complexes is not widely available in the public domain, it is generally understood that bifunctional ligands like Carboxynitrazo form inner chelates with metal ions. polimi.it The specific coordination number and geometry of the resulting complex will depend on the size, charge, and electronic configuration of the central metal ion, as well as the steric constraints imposed by the ligand. For instance, lanthanide ions, known for their larger ionic radii and preference for higher coordination numbers, may coordinate to multiple donor atoms from one or more Carboxynitrazo molecules, as well as to solvent molecules.

While specific stepwise formation constants for Carboxynitrazo with various metal ions are not extensively documented in readily accessible literature, the principles of coordination chemistry suggest that the process can be represented by the following general equilibria:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂) ... MLₙ₋₁ + L ⇌ MLₙ (Kₙ)

Elucidation of Binding Sites and Coordination Modes

Stoichiometric and Structural Characterization of Carboxynitrazo Chelates

The stoichiometry and structure of the chelates formed between Carboxynitrazo and metal ions are fundamental to understanding their properties and behavior. These characteristics are typically investigated using a combination of solution-based and solid-state analytical techniques.

The ratio in which a metal ion binds to Carboxynitrazo is a critical parameter that dictates the structure and stability of the resulting complex. Several spectrophotometric methods are commonly used to determine the metal-to-ligand ratio in solution. These include Job's method of continuous variation, the mole-ratio method, and the slope-ratio method. nouryon.com For instance, a study on the complexation of Samarium(III) with a different, but related, azo dye using the mole ratio method indicated a 3:1 reagent-to-metal ratio. beloit.edu In another case involving the complexation of U(VI) and Th(IV), a 1:1 stoichiometry was determined using Job's method. researchgate.net

For Carboxynitrazo itself, polarographic studies on its complexes with Lanthanum (La) and Neodymium (Nd) have been conducted, which can provide insights into the stoichiometry of the electroactive species. researchgate.net However, explicit and universally applicable metal-to-ligand ratios for a wide range of metal ions with Carboxynitrazo are not consistently reported, suggesting that this ratio can vary depending on the specific metal ion and the reaction conditions.

The table below summarizes common methods used for determining metal-to-ligand ratios and provides examples of stoichiometries found for related systems, highlighting the variability that can be expected.

| Method | Description | Example System (Ligand) | Observed Ratio (Ligand:Metal) |

| Job's Method | A continuous variation method where the total molar concentration of metal and ligand is kept constant while their mole fraction is varied. | U(VI) and Th(IV) with a chromogenic reagent. researchgate.net | 1:1 |

| Mole-Ratio Method | The concentration of the metal ion is kept constant while the concentration of the ligand is varied. | Sm(III) with (l-2(2-benzoinidazolyl-AZO)-2-hydroxy-3-naphthoic acid). beloit.edu | 3:1 |

| Slope-Ratio Method | The concentration of one reactant is varied while the other is in large excess. | General spectrophotometric applications. | Varies |

The three-dimensional structure of a metal chelate is determined by the coordination number and preferred geometry of the central metal ion, as well as the denticity and steric profile of the ligand. In the absence of definitive X-ray crystal structures for Carboxynitrazo-metal complexes, proposed structures are typically inferred from spectroscopic data (such as IR, UV-Vis, and NMR) and computational modeling.

In solution, the structure of a chelate can be dynamic, with the potential for different isomers to be in equilibrium. Techniques like NMR spectroscopy, including methods like Diffusion Ordered Spectroscopy (DOSY), can provide insights into the size and aggregation state of complexes in solution. polimi.it

For the solid phase, spectroscopic techniques remain crucial. For example, in the characterization of other metal complexes, shifts in the infrared (IR) absorption bands of the ligand upon complexation can indicate which functional groups are involved in coordination. bhu.ac.in Theoretical calculations, such as Density Functional Theory (DFT), are also powerful tools for optimizing the geometry of metal complexes and predicting their electronic structure. researchgate.net Based on the known structure of Carboxynitrazo and the general principles of coordination chemistry, a plausible structure for a 1:1 complex would involve the metal ion being chelated by the carboxyl and azo groups, forming stable five- or six-membered rings. In complexes with higher ligand-to-metal ratios, multiple Carboxynitrazo molecules would arrange themselves around the metal center to satisfy its coordination sphere.

Determination of Metal-to-Ligand Ratios

Kinetic Studies of Metal-Carboxynitrazo Complexation and Ligand Exchange Reactions

The kinetics of complex formation and ligand exchange are of paramount importance, particularly in the context of the analytical applications of Carboxynitrazo. Many of these applications rely on the differential reaction rates of various metal complexes.

Kinetic studies have shown that the reactions of lanthanide(III)-Carboxynitrazo complexes are central to methods for the differential kinetic analysis of these elements. researchgate.netbhu.ac.in Specifically, the ligand exchange reactions between Ln(III)-Carboxynitrazo complexes and stronger chelating agents, such as ethylenediaminetetraacetic acid (EDTA) or triethylenetetramine-N,N,N′,N″,N‴,N‴-hexaacetate (TTHA), have been investigated. bhu.ac.in The rates of these exchange reactions vary for different lanthanide ions, allowing for their simultaneous determination. bhu.ac.in

These kinetic investigations are often carried out using flow injection (FI) techniques with spectrophotometric detection. researchgate.netbhu.ac.inresearchgate.net The "stopped-flow" modification of FI analysis allows for the monitoring of reaction progress over time, from which kinetic data can be extracted. researchgate.netbhu.ac.in

The general mechanism for such a ligand exchange reaction can be represented as:

M-CNA + L' → M-L' + CNA

Where M-CNA is the metal-Carboxynitrazo complex, and L' is the exchanging ligand (e.g., EDTA). The rate of this reaction can be influenced by factors such as pH and the concentrations of the reactants. bhu.ac.in For example, studies on similar systems have shown that the dissociation of the initial complex can be proton-assisted. bhu.ac.in

While much of the available kinetic data focuses on these ligand exchange reactions, this information indirectly underscores the lability of the initial metal-Carboxynitrazo complex, which is a prerequisite for such exchange to occur at a measurable rate. The table below presents a summary of kinetic studies involving Carboxynitrazo and related systems.

| Reaction Type | System | Technique | Key Findings |

| Ligand Exchange | Ln(III)-Carboxynitrazo + EDTA/TTHA bhu.ac.in | Flow Injection Analysis | Quantitative differences in reaction rates allow for differential kinetic analysis of lanthanides. |

| Ligand Exchange | Ln(III)-Chlorophosphonazo III + EDTA/TTHA bhu.ac.in | Flow Injection Analysis | Similar to Carboxynitrazo systems, used for differential kinetic analysis. |

| Complex Formation | General Metal-Ligand Systems | Spectrophotometry, Potentiometry | Rates can vary from instantaneous to very slow depending on the metal and ligand. beloit.edu |

Reaction Rate Determination and Pathway Analysis

The determination of reaction rates and the elucidation of reaction pathways are fundamental to understanding the mechanisms of complex formation. For Carboxynitrazo-metal systems, these investigations often employ techniques that can monitor rapid changes in concentration, such as stopped-flow and flow-injection (FI) methods coupled with spectrophotometry. researchgate.netlibretexts.org

The rate of a chemical reaction is dependent on the concentration of the reactants. thermofisher.com The relationship between rate and concentration is given by the rate law, expressed generally as Rate = k[Reactant 1]m[Reactant 2]n, where 'k' is the rate constant and 'm' and 'n' are the reaction orders with respect to each reactant. libretexts.org These orders must be determined experimentally. libretexts.org By monitoring the change in absorbance of the colored metal-Carboxynitrazo complex over time, the concentration changes can be tracked, allowing for the determination of the reaction order and the rate constant. thermofisher.com

Differential Kinetic Analysis of Multicomponent Systems

A significant application of Carboxynitrazo's coordination chemistry is in the differential kinetic analysis of systems containing multiple metal ions, particularly mixtures of lanthanides. benthamopen.com This method leverages the differences in the rates at which various metal-Carboxynitrazo complexes undergo a subsequent reaction, typically a ligand substitution reaction with a stronger chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Triethylenetetraminehexaacetic acid (TTGA). researchgate.netresearchgate.netresearchgate.net

The principle relies on the fact that different lanthanide (Ln³⁺) ions, due to variations in ionic radius and coordination properties, will exhibit different rates of ligand exchange. For instance, the rates of the reaction Ln(III)-Carboxynitrazo + EDTA → Ln(III)-EDTA + Carboxynitrazo will vary for different lanthanides. researchgate.netresearchgate.net By monitoring the change in absorbance over time, which corresponds to the disappearance of the colored Ln(III)-Carboxynitrazo complex, the concentration of each component in a binary mixture can be resolved. researchgate.net Flow-injection (FI) analysis is an effective technique for implementing these differential reaction-rate methods. researchgate.netbenthamopen.com

Below is a table summarizing systems where Carboxynitrazo has been used for differential kinetic analysis.

| Analyte Mixture | Reagents Used | Technique Employed | pH Range | Reference |

| Lanthanum (La) - Praseodymium (Pr) | Carboxynitrazo, EDTA or TTGA | Flow-Injection (FI) Spectrophotometry | 3.0 - 6.5 | researchgate.net, researchgate.net |

| Praseodymium (Pr) - Europium (Eu) | Carboxynitrazo, EDTA or TTGA | Flow-Injection (FI) Spectrophotometry | 3.0 - 6.5 | researchgate.net, researchgate.net |

| General Lanthanides | Carboxynitrazo, Chlorophosphonazo III, EDTA, TTGA | Flow-Injection (FI) Spectrophotometry | 3.0 - 6.5 | researchgate.net |

Influence of Reaction Conditions on Kinetic Profiles

The kinetic profiles of Carboxynitrazo-metal complexation reactions are highly sensitive to the surrounding conditions. Key factors include pH, reactant concentrations, and temperature. atilim.edu.tr

pH: The acidity of the medium is a critical parameter. For the differential kinetic analysis of lanthanide-Carboxynitrazo complexes with EDTA or TTGA, a specific pH range of 3.0 to 6.5 is utilized. researchgate.netresearchgate.netresearchgate.net The pH affects both the protonation state of the Carboxynitrazo ligand and the hydrolysis of the metal ions, thereby influencing the stability and reactivity of the complex.

Concentration: As dictated by the rate law, the concentration of both the metal ion and Carboxynitrazo directly influences the reaction rate. atilim.edu.tr Increasing the concentration of reactants generally leads to a higher probability of collision and thus an increased reaction rate. atilim.edu.tr In differential kinetic analysis, the concentration of the replacing ligand (e.g., EDTA) is also a crucial factor that must be controlled.

Temperature: Temperature affects the rate constant 'k'. An increase in temperature typically increases the reaction rate by providing the reacting molecules with greater kinetic energy. The relationship between temperature and the rate constant is described by the Arrhenius equation.

By carefully controlling these conditions, analytical methods can be optimized for sensitivity and selectivity.

Spectroscopic and Electrochemical Characterization of Metal-Carboxynitrazo Interactions

UV-Visible absorption spectroscopy is a primary tool for studying the formation of metal-Carboxynitrazo complexes. Carboxynitrazo is a chromogenic reagent, meaning it forms intensely colored complexes with metal ions, a reaction that can be readily quantified using spectrophotometry. epdf.pubresearchgate.net The formation of a complex between a metal ion and Carboxynitrazo leads to a significant change in the electronic structure of the ligand, resulting in a new absorption band in the visible spectrum.

The high sensitivity of Carboxynitrazo as a reagent is reflected in the high molar absorptivity (ε) of its metal complexes. Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. A high ε value allows for the determination of very low concentrations of metal ions.

Spectroscopic Data for Metal-Carboxynitrazo Complexes

| Property | Value / Observation | Significance | Reference |

| Reagent Type | Chromogenic Azo Reagent | Forms colored complexes with metal ions suitable for spectrophotometric analysis. | epdf.pub |

| Molar Absorptivity (ε) | ~ 1.4 x 10⁵ L mol⁻¹ cm⁻¹ | Indicates very high sensitivity for detecting trace amounts of metal ions. | epdf.pub |

| Application | Spectrophotometric determination of rare earth elements. | The intensity of the color is proportional to the concentration of the metal. | , researchgate.net |

The position of the maximum absorbance (λmax) is characteristic of a specific metal-ligand complex and can provide information about the coordination environment. By titrating the metal ion with the ligand and monitoring the absorbance, the stoichiometry of the complex can be determined using methods like the Job's plot. researchgate.net

Electrochemical methods provide another avenue for characterizing metal-Carboxynitrazo interactions. Techniques such as polarography and voltammetry can detect changes in the electrochemical behavior of the ligand upon complexation with a metal ion.

Research has shown that Carboxynitrazo and its complexes with lanthanides, such as Lanthanum (La) and Neodymium (Nd), are electrochemically active. In a study using single-sweep polarography, the Nd(III)-Carboxynitrazo complex in a potassium nitrate (B79036) electrolyte exhibited distinct polarographic behavior. The complex can be electrochemically reduced at a mercury electrode at a more negative potential than the free ligand. researchgate.net This shift in reduction potential upon complexation serves as an electrochemical signature for the metal-Carboxynitrazo interaction. The characteristics of the polarographic wave or voltammetric peak (e.g., peak potential, peak current) can be related to the concentration and stability of the complex, offering a basis for quantitative analysis.

UV-Visible Absorption Spectroscopy of Complex Formation

Thermodynamic Analysis of Complex Stability and Selectivity

The thermodynamics of complex formation govern the stability and selectivity of Carboxynitrazo as a ligand. The key thermodynamic parameter is the stability constant (K), which quantifies the equilibrium of the complexation reaction. A large stability constant indicates the formation of a thermodynamically stable product. Other important parameters include the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of reaction.

Thermodynamic parameters are often determined through techniques like spectrophotometric titration or potentiometry, sometimes involving competition reactions. researchgate.net For example, the stability of a new complex can be determined by allowing it to compete for a metal ion with a ligand of known stability. researchgate.net Studies on similar systems, such as the adsorption of La(III), have shown that complexation can be a spontaneous (negative ΔG) and endothermic (positive ΔH) process, driven by a favorable increase in entropy (positive ΔS). iwaponline.com

Conceptual Thermodynamic Data for Metal-Carboxynitrazo Complexes

| Parameter | Symbol | Significance | Method of Determination (Example) |

| Stability Constant | K | Measures the strength of the metal-ligand interaction at equilibrium. | Spectrophotometric or Potentiometric Titration |

| Gibbs Free Energy | ΔG | Indicates the spontaneity of the complex formation reaction. | ΔG = -RTln(K) |

| Enthalpy of Formation | ΔH | Represents the heat absorbed or released during complexation. | Calorimetry, van't Hoff equation |

| Entropy of Formation | ΔS | Reflects the change in disorder of the system upon complexation. | ΔG = ΔH - TΔS |

A thorough thermodynamic analysis provides the fundamental data needed to predict the behavior of Carboxynitrazo in various chemical environments and to design more selective and stable coordination compounds.

Methodological Advancements and Applications of Carboxynitrazo in Analytical Systems

Progress in Voltammetric Determinations Employing Carboxynitrazo

While spectrophotometry is the most common application, the electrochemical properties of Carboxynitrazo and its metal complexes present opportunities for voltammetric analysis. Voltammetry involves measuring the current that flows through an electrochemical cell as a function of an applied potential, providing information about the redox behavior of analytes. semanticscholar.org Techniques like adsorptive stripping voltammetry (AdSV) are particularly sensitive for trace metal analysis. biointerfaceresearch.comresearchgate.net

The Carboxynitrazo molecule contains electroactive functional groups, such as azo groups (-N=N-), which are susceptible to electrochemical reduction or oxidation. The electrochemical behavior of such organic ligands is typically altered upon complexation with a metal ion. nih.govunt.edu The binding of a metal ion to the ligand can shift the oxidation and reduction potentials, and the magnitude of this shift can provide information about the stability of the complex. nih.govmdpi.com

A study involving the polarographic analysis (a subtype of voltammetry) of a Lanthanum, Neodymium-Carboxynitrazo system in a potassium nitrate (B79036) electrolyte indicates its applicability in electrochemical methods. researchgate.net In this system, an adsorptive complex wave is generated, which can be used for quantification. researchgate.net

In a typical cyclic voltammetry experiment, the free Carboxynitrazo ligand would be expected to exhibit characteristic oxidation and reduction peaks. Upon forming a complex with a metal ion like La(III) or Nd(III), these peak potentials would likely shift. nih.gov The complexation facilitates the reduction or oxidation of the metal ion or the ligand itself at the electrode surface. For instance, in studies with other ligands, complexing with metal ions like Cu(II) or Fe(III) leads to new redox peaks at different potentials compared to the free ligand. nih.gov While detailed cyclic voltammograms for Carboxynitrazo are not widely published, the principles suggest that it and its metal chelates are electroactive and suitable for voltammetric determination, potentially offering high sensitivity, especially when coupled with preconcentration techniques like AdSV, which has been successfully used for determining lanthanides with other ligands. tandfonline.combiointerfaceresearch.com

Table 2: Expected Changes in Voltammetric Behavior of Carboxynitrazo upon Metal Complexation

| Voltammetric Parameter | Behavior of Free Ligand (Expected) | Behavior of Metal-Ligand Complex (Expected) | Rationale |

| Peak Potential (Ep) | Characteristic oxidation and reduction peaks corresponding to its electroactive groups (e.g., azo group). | Shift in peak potentials (anodic or cathodic) compared to the free ligand. nih.gov | The coordination of the metal ion alters the electron density on the ligand, making it either easier or harder to oxidize or reduce. mdpi.com |

| Peak Current (Ip) | Proportional to the concentration of the free ligand. | Proportional to the concentration of the metal complex; can be enhanced by adsorptive accumulation on the electrode surface. biointerfaceresearch.com | The current is a measure of the rate of the electrochemical reaction. Adsorptive preconcentration increases the amount of analyte at the electrode surface, leading to a higher current. researchgate.net |

| Reversibility | The redox process may be reversible, quasi-reversible, or irreversible. | The reversibility of the redox process can change upon complexation. mdpi.com | Metal coordination can affect the stability of the oxidized or reduced forms of the ligand and the kinetics of electron transfer. |

This table is based on general principles of the electrochemistry of organic ligands and their metal complexes.

Development of Electrochemical Sensors Based on Carboxynitrazo

There is currently no scientific literature available detailing the development or application of electrochemical sensors based on Carboxynitrazo. Research has primarily focused on its chromogenic properties for spectrophotometric analysis.

Applications in Trace Metal Ion Detection via Voltammetry

No published studies have been found that utilize Carboxynitrazo for the detection of trace metal ions via voltammetric techniques. The established application of Carboxynitrazo in metal ion detection is through spectrophotometry.

Integration of Carboxynitrazo with Advanced Separation Techniques

Solvent Extraction Strategies for Analyte Preconcentration

Information regarding the use of Carboxynitrazo in solvent extraction strategies for the preconcentration of analytes is not available in the current body of scientific literature.

Application in Ion Exchange and Adsorption Systems for Metal Recovery

There is no documented use of Carboxynitrazo in ion exchange or adsorption systems for the purpose of metal recovery.

Hybrid Analytical Approaches (e.g., coupling with flow systems, hydrogels)

Research on hybrid analytical approaches that couple Carboxynitrazo with techniques such as flow systems or hydrogels has not been reported.

Diverse Analytical Applications across Scientific Disciplines

The primary and well-documented analytical application of Carboxynitrazo is as a highly sensitive chromogenic reagent in spectrophotometry for the determination of various metal ions. Its utility stems from the formation of colored complexes with metal ions, which can then be quantified by measuring light absorbance.

Carboxynitrazo, a complex organic molecule, possesses multiple functional groups including carboxyl (-COOH), azo (-N=N-), and sulfonic acid (-SO3H) groups. These groups are instrumental in its ability to form stable complexes with metal ions, and the azo group, in particular, acts as a chromophore, which is responsible for its color. The presence of sulfonic acid groups enhances its solubility in aqueous solutions.

Research has highlighted its effectiveness as a reagent for the determination of trace elements. tandfonline.comepdf.pub It is particularly noted for its high molar absorptivity when complexed with certain metals, allowing for sensitive detection. epdf.pub For instance, Carboxynitrazo has been mentioned in the context of determining lanthanides and thorium. epdf.pub The formation of a stable complex between Carboxynitrazo and the target metal ion results in a distinct color change, with the intensity of the color being proportional to the concentration of the metal ion. This relationship forms the basis of quantitative spectrophotometric analysis.

The selectivity of Carboxynitrazo for specific metal ions can be influenced by controlling the pH of the solution. This allows for the determination of a particular metal in the presence of other ions, although masking agents may sometimes be required to prevent interference.

Below is a table summarizing the key properties of Carboxynitrazo based on available data.

| Property | Value/Description | Reference |

| Molecular Formula | C₂₃H₁₅N₅O₁₂S₂ | |

| Molecular Weight | 617.52 g/mol | |

| Key Functional Groups | Carboxyl (-COOH), Azo (-N=N-), Sulfonic Acid (-SO₃H) | |

| Primary Application | Spectrophotometric reagent for metal ion determination | tandfonline.comepdf.pub |

| Notable Analytes | Lanthanides, Thorium | epdf.pub |

Determination of Transition and Heavy Metal Ions in Complex Matrices

Based on available scientific literature, the application of Carboxynitrazo for the determination of transition and heavy metal ions (such as copper, zinc, lead, or cadmium) is not well-documented. While the molecule possesses functional groups capable of chelation, its documented use as a selective chromogenic reagent is predominantly focused on rare earth elements. Analytical methods for transition and heavy metals often employ other reagents like dithizone, 4-(2-pyridylazo)resorcinol (B72590) (PAR), or various hydrazones. researchgate.netiiardjournals.org

Trace Analysis in Specific Research-Oriented Biological Samples (excluding clinical trials and safety)

The use of Carboxynitrazo for trace element analysis in biological samples is not extensively reported in peer-reviewed research. While one review mentions its inclusion in a list of reagents for the potential determination of thorium in human urine, specific research findings, methodological details, and performance data are not available. tandfonline.com Studies on the interaction of Carboxynitrazo with proteins like bovine serum albumin have been conducted to characterize the reagent itself, rather than for the quantification of an analyte in a biological matrix. Therefore, a detailed and scientifically validated account of its application in this area cannot be provided. The analysis of trace elements in complex biological fluids typically relies on highly sensitive instrumental techniques like ICP-MS or graphite (B72142) furnace atomic absorption spectrometry to overcome matrix interferences and achieve the necessary low detection limits. researchgate.netbibliotekanauki.pl

Theoretical and Computational Investigations of Carboxynitrazo Reactivity

Quantum Chemical Studies on the Electronic Structure of Carboxynitrazo and its Derivatives

Quantum chemical calculations are fundamental to understanding the intrinsic reactivity of a molecule by examining its electronic landscape. rsc.org For a molecule as complex as Carboxynitrazo, methods like Density Functional Theory (DFT) are widely used to compute electronic properties that correlate with experimental observations. chemrevlett.com These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key to its function as a chemical sensor.

Theoretical investigations into the electronic structure of Carboxynitrazo would typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. rsc.org Following this, analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and the energy required for electronic excitation, which is directly related to the molecule's color and spectroscopic properties. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecular surface. rsc.org These maps identify electron-rich (nucleophilic) regions, which are susceptible to electrophilic attack and are likely sites for metal cation binding, and electron-poor (electrophilic) regions. For Carboxynitrazo, the oxygen atoms of the carboxyl and arsonophenyl groups, as well as the nitrogen atoms of the azo group, are expected to be primary sites of interaction. Studies on the analogue Arsenazo III have indicated the existence of different tautomeric forms (azo and quinone-hydrazone) depending on the acidity of the medium, a phenomenon that quantum chemical calculations can effectively model. nih.gov

Table 1: Illustrative Electronic Properties of Carboxynitrazo Calculated via DFT

This table presents hypothetical data representative of typical quantum chemical calculation outputs.

| Parameter | Value | Significance |

|---|---|---|

| Total Energy | -2540.7 Hartree | Indicates the stability of the optimized molecular structure. |

| HOMO Energy | -6.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -2.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Correlates with chemical reactivity and the energy of the lowest electronic transition. |

Molecular Modeling of Carboxynitrazo-Metal Interactions

While quantum chemistry explains electronic properties, molecular modeling techniques like molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) are employed to simulate the dynamic behavior of Carboxynitrazo when it interacts with metal ions in a solution. bonvinlab.orgnih.gov These simulations model the complex at an atomic level, providing insights into the stability, geometry, and nature of the coordination bonds. chemrxiv.org

In a typical MD simulation, the system (Carboxynitrazo, a metal ion, and explicit solvent molecules like water) is modeled using a force field, which is a set of parameters describing the potential energy of the atoms. mdpi.com The simulation evolves over time by integrating Newton's laws of motion, generating a trajectory that reveals how the complex forms and behaves. nih.gov This approach can elucidate the preferred coordination geometry (e.g., octahedral or tetrahedral) of the metal ion, the specific functional groups from Carboxynitrazo involved in binding, and the role of solvent molecules in stabilizing the complex. rsc.org

For a more accurate description of the immediate coordination sphere around the metal ion, where electronic effects like charge transfer are significant, QM/MM methods are used. rsc.org In this approach, the metal ion and its directly bonded atoms from the Carboxynitrazo ligand are treated with high-level quantum mechanics, while the rest of the system is treated with classical molecular mechanics. nih.gov This allows for an accurate representation of the bonding and electronic structure at the reactive center while maintaining computational efficiency for the larger environment. numberanalytics.com Studies of similar complexation reactions show that these models can predict bond lengths, bond angles, and coordination numbers with high fidelity. rsc.org

Table 2: Example Structural Data from a Simulated Carboxynitrazo-Lanthanum(III) Complex

This table presents hypothetical data based on typical molecular modeling outputs for a 1:1 metal-ligand complex in an aqueous solution.

| Parameter | Description | Simulated Value |

|---|---|---|

| Coordination Number | Number of ligand atoms directly bonded to the La(III) ion. | 8 |

| Average La-O Bond Length | Average distance between the Lanthanum ion and coordinating oxygen atoms. | 2.55 Å |

| Average La-N Bond Length | Average distance between the Lanthanum ion and coordinating nitrogen atoms. | 2.70 Å |

| Binding Site | Key functional groups of Carboxynitrazo involved in coordination. | Carboxyl, Arsonate, Azo groups |

| Solvation Shell | Number of water molecules in the first solvation shell of the complex. | ~4 |

Simulation of Spectroscopic and Electrochemical Responses

Carboxynitrazo's primary application is in spectrophotometry, where its color change upon binding to a metal ion is measured. researchgate.net Computational methods can simulate these spectroscopic properties, providing a powerful tool for interpreting experimental data and understanding the origin of the observed color changes. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorbance (λmax). rsc.org When Carboxynitrazo forms a complex with a metal ion, its electronic structure is perturbed, leading to a shift in the absorption spectrum. Simulating the spectra of both the free ligand and the metal complex can accurately reproduce this shift (bathochromic or hypsochromic) and explain it in terms of changes in the molecular orbitals involved in the transition. arxiv.org These simulations can confirm the nature of the electronic transitions, such as whether they are ligand-centered (π→π*), metal-centered (d-d), or involve charge transfer between the ligand and the metal (LMCT or MLCT). rsc.org

Table 3: Illustrative Simulated vs. Experimental Spectroscopic Data

This table presents hypothetical data to illustrate the comparison between simulated and experimental UV-Vis spectral properties.

| Species | Method | Predicted λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|

| Free Carboxynitrazo | TD-DFT | 580 | 585 |

| Carboxynitrazo-La(III) Complex | TD-DFT | 655 | 654 |

| Carboxynitrazo-Ca(II) Complex | TD-DFT | 610 | 612 |

Computational Prediction of Binding Affinity and Selectivity Profiles

A key goal of theoretical studies is to predict not just how a ligand binds to a metal, but how strongly and how selectively. Computational methods can estimate the binding affinity, often expressed as a binding free energy (ΔG_bind), which determines the stability of the complex. nih.gov Predicting these affinities for Carboxynitrazo with a range of different metal ions allows for the creation of a selectivity profile, explaining why the reagent is more sensitive to certain ions over others.

Several computational strategies exist to predict binding affinity. Molecular docking can provide a rapid, albeit less precise, estimation by predicting the optimal binding pose and a corresponding scoring function. mdpi.com More rigorous and computationally intensive methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), performed in conjunction with molecular dynamics simulations, can calculate the free energy changes with higher accuracy. nih.gov

Machine learning models are also emerging as a powerful tool. numberanalytics.com By training on large datasets of known metal-ligand binding affinities, these models can learn complex structure-property relationships and predict the affinity for new complexes like those of Carboxynitrazo with high speed. chemrxiv.org These predictive studies are invaluable for the rational design of new colorimetric reagents with enhanced selectivity and sensitivity for specific applications. nih.gov

Table 4: Illustrative Computationally Predicted Binding Affinities for Carboxynitrazo Complexes

This table presents hypothetical binding free energy data, illustrating how computational methods can rank selectivity.

| Metal Ion | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Predicted Selectivity vs. Ca(II) |

|---|---|---|

| La(III) | -15.5 | High |

| Sc(III) | -14.2 | High |

| Ca(II) | -8.0 | - |

| Mg(II) | -6.5 | Low |

Future Research Trajectories and Innovations with Carboxynitrazo

Development of Next-Generation Carboxynitrazo-Based Reagents with Tailored Properties

The core structure of Carboxynitrazo offers a versatile scaffold for chemical modification to develop next-generation reagents with enhanced analytical characteristics. Future research will focus on synthesizing new analogues with tailored properties to overcome the limitations of the parent molecule, such as moderate selectivity and susceptibility to interference.

Key research trajectories include:

Improving Selectivity and Sensitivity: Strategic functionalization of the Carboxynitrazo molecule can alter its electronic and steric properties, thereby fine-tuning its affinity for specific metal ions. Research into introducing various substituent groups on the aromatic rings could lead to reagents with significantly higher selectivity for target analytes like thorium, uranium, and specific lanthanides. researchgate.net The goal is to create derivatives that can distinguish between elements with very similar chemical properties, reducing the need for extensive masking or separation steps. epdf.pub

Enhancing Stability and Solubility: Modifications can be designed to improve the chemical stability of the reagent under a wider range of pH and temperature conditions. Furthermore, enhancing the water solubility of both the reagent and its metal complexes is crucial for developing more robust and environmentally friendly analytical methods, particularly for applications in aqueous media without the need for organic solvents. researchgate.net

Introducing New Functionalities: Future reagents may incorporate additional functional groups that enable new detection mechanisms. For instance, grafting fluorescent moieties onto the Carboxynitrazo backbone could transform it into a highly sensitive fluorometric probe. Similarly, adding functionalities that facilitate immobilization onto solid supports could pave the way for novel optical sensors and solid-phase extraction (SPE) materials.

A comparative look at potential improvements through derivatization is presented below:

| Property | Current Limitation of Carboxynitrazo | Potential Improvement via Derivatization | Target Application |

| Selectivity | Overlapping reactivity with various divalent and trivalent cations. | Higher affinity for specific ions (e.g., actinides, heavy lanthanides). | Analysis of complex geological and industrial samples. |

| Sensitivity | Molar absorptivity is adequate but can be improved. | Increased molar absorptivity or addition of fluorophores for fluorescence-based detection. | Trace element analysis, environmental monitoring. |

| Solubility | Limited solubility in certain pH ranges. | Introduction of hydrophilic groups (e.g., -SO₃H) to enhance aqueous solubility. | Greener analytical methods, biological applications. |

| Immobilization | Not readily immobilizable on solid surfaces. | Incorporation of linker groups for covalent attachment to substrates. | Development of optical sensors and flow-through analytical systems. |

Exploration of Carboxynitrazo in Miniaturized and Automated Analytical Platforms

The integration of Carboxynitrazo-based methods with miniaturized and automated systems is a significant area for future innovation. These platforms offer numerous advantages, including reduced reagent and sample consumption, high throughput, and improved reproducibility. csic.eschromatographyonline.com

Flow Injection Analysis (FIA): Carboxynitrazo is well-suited for use in FIA systems for the rapid and automated determination of elements like lanthanides. researchgate.net Research will likely focus on optimizing FIA manifolds to handle more complex matrices and to perform differential kinetic analysis, where differences in the formation or dissociation rates of Carboxynitrazo complexes are exploited to determine multiple analytes simultaneously. researchgate.netbenthamopen.com

Lab-on-a-Chip and Microfluidic Devices: The development of microfluidic platforms incorporating Carboxynitrazo for colorimetric detection represents a major leap forward. csic.es These "lab-on-a-chip" systems can integrate sample pretreatment, mixing, reaction, and detection into a single, small device. Future work will involve designing microchips for specific applications, such as point-of-care diagnostics or in-situ environmental monitoring. The high surface-to-volume ratio in microchannels can accelerate reaction times and enhance detection sensitivity.

Automated Spectrophotometry: Coupling Carboxynitrazo chemistry with fully automated spectrophotometers and robotic sample handlers can dramatically increase sample throughput. This is particularly valuable for quality control in industrial processes or large-scale environmental screening projects where hundreds of samples need to be analyzed daily.

| Platform | Advantage | Future Research Focus with Carboxynitrazo |

| Flow Injection Analysis (FIA) | High speed, automation, low reagent consumption. | Multi-analyte determination via differential kinetics; coupling with preconcentration columns. researchgate.netbenthamopen.com |

| Microfluidic Devices | Portability, minimal sample/reagent use, rapid analysis. | Development of dedicated chips for environmental toxins or clinical markers; integration of sample preparation. csic.es |

| Automated Spectrophotometers | High throughput, enhanced precision. | Method validation for industrial quality control; data integration with laboratory information management systems (LIMS). |

Advanced Applications in Environmental Monitoring and Resource Recovery Research

The demand for sensitive methods to monitor environmental quality and manage resources is growing. Carboxynitrazo's ability to react with a range of elements makes it a candidate for these advanced applications.

Environmental Monitoring: Future research will explore the use of Carboxynitrazo and its derivatives for the surveillance of contaminants of emerging concern (CECs) and toxic heavy metals in water, soil, and air. csic.es Developing portable test kits based on Carboxynitrazo for rapid, on-site screening of water sources for contaminants like lead, cadmium, or uranium is a promising direction. These kits could provide immediate results without the need for sophisticated laboratory equipment. researchgate.net

Resource Recovery: In the context of a circular economy, "resource recovery" aims to reclaim valuable materials from waste streams. rdck.camdpi.comgrasshopper.net.auunep.org Carboxynitrazo-based methods can be developed to quantify valuable elements, such as rare earth elements, in industrial effluents, electronic waste leachates, and mining tailings. iwmi.org This analytical data is crucial for optimizing extraction and recycling processes. For example, emulsion hydrogels containing specific extractants have been prepared to recover lanthanum ions, and Carboxynitrazo serves as the analytical reagent to measure the process efficiency. researchgate.net

Synergistic Combination of Carboxynitrazo-Based Methods with Emerging Analytical Technologies

While spectrophotometry is the primary detection method for Carboxynitrazo, its true potential may be unlocked by combining it with other powerful analytical techniques. This synergistic or "hyphenated" approach can overcome the inherent limitations of individual methods. mdpi.comnih.gov

Coupling with Separation Techniques: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) can be used to separate complex mixtures of metal ions before they react with Carboxynitrazo in a post-column reactor for detection. researchgate.net This approach combines the separation power of chromatography/electrophoresis with the sensitive detection afforded by the reagent, enabling the analysis of highly complex samples.

Interface with Mass Spectrometry (MS): While Carboxynitrazo is a chromogenic reagent, its complexes could potentially be studied by techniques like electrospray ionization mass spectrometry (ESI-MS). This would provide detailed information about the stoichiometry and structure of the complexes formed, moving beyond simple quantification to speciation analysis.

Solid Phase Extraction (SPE): Carboxynitrazo or its derivatives could be immobilized on a solid support (e.g., silica, polymer beads) to create a selective SPE sorbent. This material could be used to preconcentrate trace amounts of target metals from large volumes of solution before their subsequent determination by another technique, such as inductively coupled plasma-mass spectrometry (ICP-MS), thereby significantly lowering detection limits. epdf.pub

Fundamental Research into Complex Formation Mechanism and Reagent Design Principles

Despite its use for several decades, a deeper, fundamental understanding of the complexation between Carboxynitrazo and metal ions is still needed. Future research in this area will leverage both experimental and computational tools to elucidate these mechanisms, which will, in turn, inform the rational design of new and better reagents. researchgate.netsciengine.com

Mechanistic and Speciation Studies: Advanced spectroscopic techniques (e.g., NMR, time-resolved fluorescence) and electrochemical methods can provide insights into the stepwise formation of complexes and their solution-state structures. researchgate.netsciengine.com Understanding the precise coordination environment, including the roles of the carboxyl, azo, and nitroso functional groups, is essential.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the interaction between Carboxynitrazo and metal ions. These theoretical studies can predict the most stable complex geometries, calculate binding energies, and simulate electronic spectra (e.g., UV-Vis), providing a theoretical basis for observed reactivity and selectivity. sciengine.com

Establishing Design Principles: By combining experimental and theoretical findings, researchers can establish clear structure-property relationships. This knowledge will form the basis of rational reagent design, allowing chemists to move from a trial-and-error approach to the predictable synthesis of new reagents with desired analytical performance characteristics. researchgate.net

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Carboxynitrazo's bioactivity studies?

- Methodological Answer :

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals via bootstrapping .

- Robustness Testing : Apply ANOVA to compare replicates and Tukey’s HSD test for post-hoc analysis of variance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.